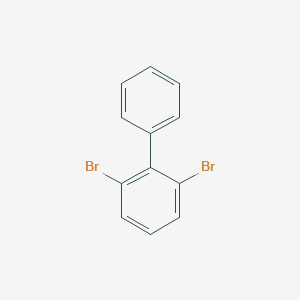

2,6-Dibromobiphenyl

Description

BenchChem offers high-quality 2,6-Dibromobiphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dibromobiphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-dibromo-2-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Br2/c13-10-7-4-8-11(14)12(10)9-5-2-1-3-6-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCYUDWBWEGNDFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC=C2Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074764 | |

| Record name | PBB 010 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59080-32-9 | |

| Record name | 2,6-Dibromobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059080329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PBB 010 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-DIBROMOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4C2B64764K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: 2,6-Dibromobiphenyl (CAS 59080-32-9)

[1][2][3][4]

Executive Summary

2,6-Dibromobiphenyl (CAS 59080-32-9) is a specialized halogenated biaryl scaffold characterized by significant steric congestion around the central C–C bond.[1] Unlike its more common isomer, 4,4'-dibromobiphenyl, the 2,6-substitution pattern forces the two phenyl rings into a nearly orthogonal conformation to minimize steric repulsion between the bromine atoms and the ortho-hydrogens of the adjacent ring.[1]

This structural twisting interrupts

Chemical Profile & Physical Properties[5][6][7]

| Property | Data | Note |

| CAS Number | 59080-32-9 | Distinct from 2,2'- (13029-09-9) and 4,4'- isomers. |

| Formula | C | |

| Molecular Weight | 312.00 g/mol | |

| Structure | 1-Phenyl-2,6-dibromobenzene | High torsion angle ( |

| Appearance | White Crystalline Powder | |

| Melting Point | 81–83 °C | Lower than 4,4'-isomer (162°C) due to reduced packing efficiency.[1][2] |

| Solubility | Soluble in CHCl | Poor solubility in alcohols/water.[1][2] |

| Hazards | PBB Class (Polybrominated Biphenyl) | Potential carcinogen (Cat 1B), Aquatic toxin.[1][2] |

Synthesis Strategy: The "Chemoselective Coupling" Protocol

Direct bromination of biphenyl yields the 4,4'-isomer due to electronic directing effects.[2] Accessing the 2,6-isomer requires a "bottom-up" approach. The most robust, self-validating method is the Suzuki-Miyaura coupling of 1,3-dibromo-2-iodobenzene with phenylboronic acid .

Why This Route?

-

Chemoselectivity: The C–I bond is significantly weaker (bond dissociation energy

65 kcal/mol) than the C–Br bond ( -

Steric Control: Using 1,3-dibromo-2-iodobenzene ensures the bromines are pre-installed in the correct positions, avoiding the difficulty of introducing bulky groups ortho to an existing biaryl bond.

Detailed Protocol

Reagents:

-

1,3-Dibromo-2-iodobenzene (1.0 equiv)[1]

-

Pd(PPh

) -

Na

CO -

Solvent: 1,2-Dimethoxyethane (DME) or Toluene/Ethanol (4:1)[1][2]

Step-by-Step Workflow:

-

Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask and cycle with Argon (3x). Oxygen exclusion is critical to prevent homocoupling of the boronic acid.[2]

-

Dissolution: Add 1,3-dibromo-2-iodobenzene and Pd catalyst to the solvent. Stir for 10 minutes at room temperature to ensure catalyst solvation.

-

Addition: Add phenylboronic acid followed by the degassed base solution.

-

Reaction: Heat to 80 °C (oil bath). Monitor via TLC (Hexane/EtOAc 95:5) or GC-MS.[2][3]

-

Workup: Cool to RT. Dilute with water, extract with diethyl ether.[1][2] Wash organics with brine, dry over MgSO

.[1][2] -

Purification: Recrystallize from Ethanol/Hexane to remove palladium black and traces of triphenylphosphine oxide.

Synthesis Workflow Diagram

Figure 1: Chemoselective Suzuki coupling pathway prioritizing C-I activation to preserve the dibromo-motif.

Reactivity & Applications

Selective Lithiation (Desymmetrization)

The symmetry of 2,6-dibromobiphenyl allows for controlled desymmetrization.[1][2] Treatment with 1 equivalent of n-Butyllithium (n-BuLi) at -78 °C effects a Lithium-Halogen exchange at one position.[2]

-

Protocol Note: The resulting mono-lithio species is sterically hindered. Electrophiles (E

) must be added slowly. -

Application: Reaction with chlorodiphenylphosphine (Ph

PCl) yields 2-bromo-6-(diphenylphosphino)biphenyl , a precursor to P,N-ligands or further functionalized phosphines.[1]

OLED Host Materials

In OLEDs, the 2,6-dibromobiphenyl core is valued for its high triplet energy (E

-

Usage: It serves as a scaffold for synthesizing "widely bandgap" host materials by replacing Bromine with carbazole or triazine units via Buchwald-Hartwig amination.[2]

Reactivity Flowchart

Figure 2: Divergent reactivity pathways: Mono-lithiation for chiral ligand synthesis vs. double-substitution for OLED hosts.[1]

Safety & Handling (PBB Context)

2,6-Dibromobiphenyl falls under the category of Polybrominated Biphenyls (PBBs) .[1][2] While used as a research intermediate, it shares toxicological properties with regulated flame retardants.[1][2]

-

Hazard Classification: Carcinogen Category 1B; Very toxic to aquatic life with long-lasting effects.[2]

-

Handling:

References

-

ChemicalBook. 2,2'-Dibromobiphenyl Properties and Reactions (Isomer Comparison). Retrieved from [1][2]

-

PubChem. 2,6-Dibromobiphenyl Compound Summary. National Library of Medicine.[2] Retrieved from [1][2]

-

Organic Syntheses. General Methods for Brominated Biphenyls (Contextual). Org.[4][2][3][5][6][7][8][9] Synth. 1950, 30,[1][2] 1. Retrieved from [1][2]

-

AccuStandard. Certified Reference Material: 2,6-Dibromobiphenyl.[4][2] Retrieved from [1][2]

Sources

- 1. Synthesis of 2,6-Dibromo-9-selenabicyclo[3.3.1]nonane-Based Pyridinium Salts Containing Acetal Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,2',6,6'-Tetrabromobiphenyl | C12H6Br4 | CID 176603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and Application of 2-Bromobiphenyl_Chemicalbook [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. sites.wp.odu.edu [sites.wp.odu.edu]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. mt.com [mt.com]

- 9. researchgate.net [researchgate.net]

Environmental fate and transport of 2,6-Dibromobiphenyl

Technical Monograph: Environmental Fate, Transport, and Analysis of 2,6-Dibromobiphenyl (PBB-10)

Executive Summary 2,6-Dibromobiphenyl (PBB-10) represents a specific congener within the polybrominated biphenyl (PBB) class, historically utilized as flame retardants. Unlike the more commonly studied hexabromobiphenyls (e.g., PBB-153), PBB-10 is characterized by di-ortho substitution on a single phenyl ring. This structural feature induces significant steric strain, forcing the biphenyl system into a non-planar configuration, which distinctively influences its environmental partitioning, photolytic susceptibility, and bioavailability. This guide synthesizes the physicochemical drivers of PBB-10’s fate, its transport mechanisms, and validated analytical protocols for its quantification in complex matrices.

Part 1: Physicochemical Profiling

The environmental behavior of PBB-10 is governed by its hydrophobicity and low volatility. The di-ortho substitution prevents coplanarity, reducing π-stacking interactions compared to non-ortho analogs, yet it retains high lipophilicity.

Table 1: Physicochemical Properties of 2,6-Dibromobiphenyl (PBB-10)

| Property | Value / Estimate | Relevance to Fate |

| Molecular Weight | 312.00 g/mol | Moderate mobility potential relative to heavier PBBs.[1][2] |

| Water Solubility | < 10 µg/L (Est.) | Highly hydrophobic; partitions rapidly out of the aqueous phase.[1][2] |

| Log Kow | 5.6 – 5.8 (Calc.) | High potential for adsorption to organic carbon and bioaccumulation.[1][2] |

| Vapor Pressure | ~5.0 × 10⁻⁵ Pa (25°C) | Semi-volatile; exists in both vapor and particulate phases in air.[1][2] |

| Henry’s Law Constant | ~2-5 Pa[1][2]·m³/mol | Moderate volatility from moist soil/water surfaces.[1][2] |

| BCF (Whole Body) | 1,267 L/kg [1] | Confirmed bioconcentration potential in aquatic species.[1][2] |

Note: Where experimental values for the specific congener are absent, data is extrapolated from validated QSAR models for di-bromo biphenyls.

Part 2: Environmental Chemodynamics & Transport[1][2][3][4][5]

Atmospheric Transport

In the atmosphere, PBB-10 exists in a dynamic equilibrium between the vapor phase and the particulate phase (sorbed to aerosols).

-

Mechanism: Due to its vapor pressure, PBB-10 is subject to long-range transport (LRT) but is less persistent in air than highly brominated congeners due to susceptibility to photolysis.

-

Deposition: Removal occurs primarily via wet deposition (scavenging of particulates by rain/snow) and dry deposition of dust.[3]

Aquatic & Terrestrial Partitioning[1][2]

-

Water Column: PBB-10 exhibits negligible true solubility. Upon entering aquatic systems, it rapidly partitions to suspended solids and sediment. The sediment-water partition coefficient (

) is high, making sediments the primary environmental sink. -

Soil Mobility: In terrestrial environments, PBB-10 is classified as immobile . It binds strongly to soil organic matter, limiting leaching into groundwater but increasing persistence in topsoil.

Part 3: Transformation and Degradation Pathways

PBB-10 is resistant to hydrolysis and aerobic biodegradation. The two primary degradation vectors are abiotic photolysis (surface) and biotic reductive debromination (anaerobic sediment).

Photolytic Degradation (Abiotic)

The 2,6-substitution pattern makes PBB-10 highly susceptible to UV-induced degradation. The steric strain of the C-Br bonds in the ortho positions weakens the bond dissociation energy, facilitating homolytic cleavage.

Mechanism:

-

Excitation: Absorption of UV light (

nm) excites the molecule to a singlet state. -

Homolysis: The C-Br bond cleaves, generating a phenyl radical and a bromine radical.

-

Hydrogen Abstraction: The phenyl radical abstracts a hydrogen atom from the solvent or organic matrix, yielding 2-bromobiphenyl (PBB-1) or biphenyl.

Anaerobic Reductive Debromination (Biotic)

In anoxic sediments, organohalide-respiring bacteria (e.g., Dehalococcoides spp.) utilize PBB-10 as an electron acceptor. This process sequentially removes bromine atoms, eventually yielding biphenyl.

Visualization: Degradation Pathways

Figure 1: Dual degradation pathways for PBB-10 showing rapid photolytic decay and slower anaerobic biotransformation.

Part 4: Analytical Protocol (Sediment/Soil)[2]

Objective: Quantification of PBB-10 in sediment matrices at ng/g (ppb) levels. Methodology: Soxhlet Extraction followed by GC-MS/MS (or GC-ECNI-MS).

Phase 1: Sample Preparation & Extraction[1][2][6]

-

Drying: Homogenize sediment and mix with anhydrous sodium sulfate (

) to form a free-flowing powder. -

Spiking: Add surrogate standard (e.g.,

-2,2',4,4',5,5'-hexabromobiphenyl or a fluorinated biphenyl) to monitor recovery. -

Soxhlet Extraction:

-

Solvent: Toluene or Hexane:Acetone (1:1 v/v).

-

Duration: 16–24 hours.

-

Rationale: Toluene is preferred for its ability to swell the organic carbon matrix, releasing sequestered PBBs.

-

Phase 2: Extract Cleanup

Lipids and sulfur interferences must be removed to prevent instrument fouling and signal suppression.

-

Sulfur Removal: Treat extract with activated copper powder or tetrabutylammonium sulfite.

-

Acid Wash: Partition extract against concentrated sulfuric acid (

) to oxidize labile lipids (PBBs are acid-stable). -

Fractionation (Optional): Use a Silica Gel or Alumina column. Elute PBBs with non-polar solvent (Hexane).

Phase 3: Instrumental Analysis (GC-MS)

-

Instrument: Gas Chromatograph coupled to Mass Spectrometer.[4][5][6]

-

Ionization: Electron Capture Negative Ionization (ECNI) is recommended for maximum sensitivity toward brominated compounds. Electron Impact (EI) is suitable for identification but less sensitive.

-

Column: Non-polar capillary column (e.g., DB-5ms, 30m x 0.25mm).

-

SIM Parameters: Monitor molecular ions (

,

Visualization: Analytical Workflow

Figure 2: Step-by-step analytical workflow for isolating PBB-10 from complex sediment matrices.

References

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2004). Toxicological Profile for Polybrominated Biphenyls and Polybrominated Diphenyl Ethers. U.S. Department of Health and Human Services. [Link]

-

Erickson, M. D. (1997). Analytical Chemistry of PCBs. Lewis Publishers. (Reference for extraction protocols adapted for halogenated biphenyls).

-

U.S. EPA. (2010). Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS. U.S. Environmental Protection Agency.[5] [Link]

-

IPCS (International Programme on Chemical Safety). (1994).[7] Environmental Health Criteria 152: Polybrominated Biphenyls.[7] World Health Organization. [Link]

Sources

- 1. Henry's Law Constants [henrys-law.org]

- 2. Henry's Law Constants [henry.mpch-mainz.gwdg.de]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples [mdpi.com]

- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 6. lirias.kuleuven.be [lirias.kuleuven.be]

- 7. chm.pops.int [chm.pops.int]

2,6-Dibromobiphenyl as a polybrominated biphenyl (PBB) congener

This technical guide details the structural, synthetic, and toxicological profile of 2,6-Dibromobiphenyl (PBB-10) . It deviates from standard templates to focus on the unique "ortho-effect" that defines this congener's behavior in both the flask and the biological system.

Structural Dynamics, Chemoselective Synthesis, and Metabolic Fate

Executive Summary & Chemical Identity

2,6-Dibromobiphenyl (PBB-10) represents a critical model system in polybrominated biphenyl (PBB) research. Unlike its coplanar counterparts (e.g., PBB-77), PBB-10 is defined by severe steric hindrance at the ortho positions. This "ortho-effect" forces the biphenyl ring system into a nearly perpendicular conformation, fundamentally altering its interaction with cytochrome P450 enzymes and eliminating dioxin-like toxicity.

Core Physicochemical Data

| Property | Value | Context |

| CAS Registry Number | 59080-32-9 | Unique Identifier |

| IUPAC Name | 2,6-Dibromo-1,1'-biphenyl | |

| Molecular Formula | C₁₂H₈Br₂ | |

| Molecular Weight | 311.99 g/mol | |

| Melting Point | 69.5 – 70.0 °C | Crystalline solid |

| Log Kow (Octanol/Water) | ~5.2 | High lipophilicity/Bioaccumulative |

| Dihedral Angle | ~90° (Solution) | Sterically locked non-planarity |

Structural Biology: The "Ortho-Effect"

The toxicity of PBBs is governed by their three-dimensional shape. PBB-10 serves as the definitive negative control for dioxin-like activity.

-

Coplanar PBBs: Can flatten to fit the Aryl Hydrocarbon Receptor (AhR) binding pocket (Dioxin-like).

-

Non-Coplanar PBBs (PBB-10): The bulky bromine atoms at positions 2 and 6 clash with the hydrogens of the adjacent phenyl ring, forcing a twist angle of approximately 90°. This prevents AhR binding but activates the Constitutive Androstane Receptor (CAR).

Visualization: Steric Conformation Logic

Figure 1: The steric cascade of PBB-10. The 2,6-substitution precludes the planar conformation required for dioxin-like toxicity.

Synthesis: Chemoselective Suzuki-Miyaura Coupling

The Challenge: Synthesizing PBB-10 via direct bromination of biphenyl yields a mixture dominated by the 4,4' isomer (PBB-15). The Solution: A "Self-Validating" protocol using 2,6-dibromoiodobenzene . This route exploits the bond dissociation energy difference between C–I (65 kcal/mol) and C–Br (81 kcal/mol). Palladium(0) will oxidatively insert into the C–I bond exclusively, leaving the critical 2,6-bromines intact.

Protocol: Selective C–C Bond Formation

Reagents:

-

Substrate A: 2,6-Dibromoiodobenzene (1.0 equiv)

-

Substrate B: Phenylboronic acid (1.2 equiv)

-

Catalyst: Pd(PPh₃)₄ (3-5 mol%)

-

Base: Na₂CO₃ (2.0 M aqueous solution)

-

Solvent: Toluene/Ethanol (4:1 v/v)

Step-by-Step Methodology:

-

Degassing (Critical): Charge a Schlenk flask with Substrate A, Substrate B, and the Palladium catalyst. Evacuate and backfill with Argon three times. Why: Oxygen poisons the Pd(0) species and promotes homocoupling.

-

Solvent Addition: Add the degassed Toluene/Ethanol mixture and the aqueous base via syringe under Argon flow.

-

Thermal Activation: Heat the mixture to 90°C for 12–16 hours.

-

Validation Check: Monitor via TLC (Hexanes). The starting iodide (Rf ~0.6) should disappear; the product (Rf ~0.4) will appear.[1] If the bromide were reactive, you would see complex oligomers (terphenyls), which this temperature avoids.

-

-

Quench & Extraction: Cool to room temperature. Dilute with water and extract with diethyl ether (3x).

-

Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate. Purify via flash column chromatography (100% Hexanes).

-

Purity Check: GC-MS must show a single peak with m/z 312 (M+), 314 (M+2), 316 (M+4) in a 1:2:1 ratio (characteristic of two bromines).

-

Toxicology & Metabolic Fate

PBB-10 behaves as a Phenobarbital-type inducer . Unlike dioxin-like congeners that induce CYP1A1/1A2 (via AhR), PBB-10 induces CYP2B1/2B2 via the Constitutive Androstane Receptor (CAR).

Metabolic Pathways

Due to the blocked 2,6-positions, metabolism is redirected to the non-brominated ring. The primary clearance mechanism is hydroxylation at the para position of the unsubstituted ring, followed by conjugation.

Visualization: Metabolic Activation & Clearance

Figure 2: Metabolic trajectory of PBB-10. Steric hindrance protects the brominated ring, directing oxidation to the 4'-position of the phenyl ring.

Toxicological Implications[3][4]

-

Hepatomegaly: Induction of CYP2B enzymes leads to proliferation of the Smooth Endoplasmic Reticulum (SER), causing liver enlargement (hepatomegaly) without the necrogenic severity of dioxin-like compounds.

-

Bioaccumulation: Resistance to metabolism (due to halogenation) leads to accumulation in adipose tissue. The half-life is significantly shorter than hexabromobiphenyls but longer than non-halogenated biphenyls.

References

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2004). Toxicological Profile for Polybrominated Biphenyls (PBBs).[2] Centers for Disease Control and Prevention. Retrieved from [Link]

-

Hakk, H., & Letcher, R. J. (2003).[2] Metabolism in the toxicokinetics and fate of brominated flame retardants—a review. Environment International, 29(6), 801-828. Retrieved from [Link]

-

Mills, R. A., et al. (1985).[2] Specificities of phenobarbital- and 3-methylcholanthrene-induced hepatic microsomal cytochrome P-450 isozymes for polybrominated biphenyls. Toxicology and Applied Pharmacology. Retrieved from [Link]

-

LookChem. (n.d.). 2,6-Dibromobiphenyl Physical Properties and Safety Data. Retrieved from [Link]

Sources

Photodegradation Pathways of 2,6-Dibromobiphenyl: A Mechanistic & Experimental Guide

Executive Summary

This technical guide details the photochemical degradation of 2,6-Dibromobiphenyl (2,6-DBB) , a specific congener of polybrominated biphenyls (PBBs). Unlike planar aromatic pollutants, 2,6-DBB is characterized by significant steric strain due to the bulky bromine atoms at the ortho positions, which forces the biphenyl rings out of coplanarity. Upon UV irradiation, this molecule undergoes rapid reductive debromination , a pathway driven by both electronic excitation and the thermodynamic relief of steric strain. This document provides the mechanistic theory, stepwise degradation pathways, and validated experimental protocols for researchers investigating the environmental fate or stability of halogenated biaryls.

Part 1: Chemical Context & Steric Constraints

Structural Dynamics

2,6-Dibromobiphenyl (C₁₂H₈Br₂) consists of a biphenyl core with two bromine substituents on the same ring at the 2 and 6 positions.

-

Steric Hindrance: The van der Waals radius of bromine (1.85 Å) creates severe repulsion with the hydrogen atoms on the opposing phenyl ring (positions 2' and 6').

-

Dihedral Twist: To minimize this repulsion, the two phenyl rings twist significantly, often exceeding a dihedral angle of 60–90°. This breaks the conjugation between the rings, raising the ground-state energy compared to planar biphenyls.

-

Photolability: This "pre-loaded" steric energy makes the C-Br bond particularly susceptible to homolytic cleavage upon photoexcitation, as the loss of a bromine atom allows the molecule to relax toward a more planar, conjugated conformation.

Part 2: Photochemical Mechanisms

The degradation of 2,6-DBB follows a Stepwise Reductive Debromination mechanism. This process is distinct from oxidative pathways (like those seen in TiO₂ photocatalysis) and relies on the solvent acting as a hydrogen donor.

The Mechanistic Cascade

-

Excitation: Absorption of UV light (typically

nm) promotes 2,6-DBB from the ground state ( -

Intersystem Crossing (ISC): Rapid ISC may populate the triplet state (

), which is often the reactive precursor in aryl halide photochemistry due to its longer lifetime. -

C-Br Homolysis: The carbon-bromine bond undergoes homolytic cleavage. This is the rate-determining step.

-

Product: A 2,6-dibromobiphenyl radical pair (aryl radical + bromine radical).

-

Cage Effect: In viscous solvents, these radicals may recombine. In fluid solvents, they diffuse apart.

-

-

Hydrogen Abstraction: The highly reactive aryl radical abstracts a hydrogen atom from the solvent (R-H).

-

Solvent Role: This step explains why degradation rates are faster in H-donating solvents (e.g., methanol, hexane, THF) compared to inert matrices.

-

Visualization: Mechanistic Pathway

The following diagram illustrates the energy flow and reactive intermediates.

Caption: Energy landscape of 2,6-DBB photolysis, highlighting the transition from excitation to radical stabilization.

Part 3: Degradation Pathways

The degradation is sequential. 2,6-DBB does not lose both bromines simultaneously. It proceeds through a distinct intermediate.[1]

The Decay Chain

-

Parent: 2,6-Dibromobiphenyl.[2]

-

Primary Intermediate: 2-Bromobiphenyl .

-

Note: The loss of the first bromine relieves the majority of the steric strain. The resulting 2-bromobiphenyl is more planar and has a distinct UV absorption spectrum.

-

-

Final Product: Biphenyl .

-

Biphenyl is relatively photostable under these specific conditions compared to its brominated precursors, leading to its accumulation.

-

Minor Pathways (Contextual Exclusion)

-

Photocyclization: While diphenyl ethers often cyclize to form dibenzofurans, biphenyls typically do not cyclize unless there is an ortho substituent that can act as a bridge (like a nitro or amine group). For pure 2,6-DBB, reductive debromination is the dominant pathway over cyclization.

Visualization: Chemical Species Flow

Caption: Stepwise reductive debromination pathway from 2,6-DBB to Biphenyl.

Part 4: Experimental Protocols

To validate these pathways, the following self-validating protocol is recommended. This setup ensures reproducibility and accurate kinetic modeling.

Reagents & Setup

-

Solvent: Methanol or Hexane (HPLC Grade). Reason: These provide a clear H-source. Avoid water unless using a surfactant (e.g., Triton X-100) due to solubility limits.

-

Light Source: Low-pressure Hg lamp (254 nm) or Xenon arc lamp (simulated sunlight).

-

Reactor: Quartz cuvettes (transmits UV < 300 nm). Borosilicate glass will filter out the critical wavelengths for excitation.

Irradiation Protocol

-

Preparation: Prepare a 10 µM solution of 2,6-DBB in the chosen solvent.

-

Deoxygenation: Purge with Argon for 20 minutes. Reason: Oxygen quenches triplet states and forms singlet oxygen, complicating the mechanism.

-

Actinometry: Use Potassium Ferrioxalate actinometry simultaneously to determine the photon flux (

). -

Sampling: Aliquot 100 µL samples at t = 0, 5, 10, 20, 40, and 60 minutes.

Analytical Method (GC-MS / HPLC)

-

Column: C18 Reverse Phase (HPLC) or DB-5MS (GC).

-

Detection: UV Diode Array (200–300 nm) or Mass Spec (SIM mode).

-

Target Ions (GC-MS):

-

2,6-DBB: m/z 312 (molecular ion pattern).

-

2-Bromobiphenyl: m/z 232.

-

Biphenyl: m/z 154.

-

Visualization: Experimental Workflow

Caption: Workflow for kinetic analysis of 2,6-DBB photodegradation.

Part 5: Quantitative Data & Kinetics

The degradation typically follows Pseudo-First-Order Kinetics :

Representative Kinetic Parameters (PBBs in Organic Solvents)

Note: Values are representative of lower-brominated biphenyls under UV-C irradiation.

| Parameter | Value Range | Notes |

| Rate Constant ( | Highly dependent on light intensity and solvent H-donating ability. | |

| Quantum Yield ( | Higher for ortho-substituted congeners due to steric relief. | |

| Half-Life ( | 15 - 60 mins | Under direct UV (254 nm) irradiation. |

| Major Product Yield | > 90% | 2-Bromobiphenyl (intermediate) and Biphenyl (final). |

References

-

Photolytic transformation of polybrominated biphenyls leading to the structures of unknown hexa- to nonabromo-congeners. Source: PubMed / Chemosphere URL:[3][Link]

-

Mechanism and kinetics of reductive dehalogenation of PBB in the sonolytic and ketyl radical system. Source: PubMed / J Hazard Mater URL:[Link]

-

Experimental and theoretical investigations on debromination pathways of polybrominated biphenyls (PBBs) under ultraviolet light. Source: Chemosphere URL:[3][Link]

-

Reductive Debromination of Polybrominated Diphenyl Ethers. Source: Frontiers in Microbiology URL:[Link]

-

2,2'-Dibromobiphenyl Compound Summary. Source: PubChem URL:[4][5][Link]

Sources

- 1. youtube.com [youtube.com]

- 2. The number of isomers of dibromobiphenyl BiphenylC6H5 class 11 chemistry CBSE [vedantu.com]

- 3. Photolysis of Low-Brominated Diphenyl Ethers and Their Reactive Oxygen Species-Related Reaction Mechanisms in an Aqueous System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,2'-Dibromobiphenyl | C12H8Br2 | CID 83060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. UV/Vis+ Photochemistry Database - Aromatic Substances [science-softcon.de]

Methodological & Application

Advanced Protocol: Extraction and Analysis of 2,6-Dibromobiphenyl (PBB-10) from Environmental Matrices

[1]

Part 1: Executive Summary & Chemical Profile[1]

The Target: 2,6-Dibromobiphenyl (PBB-10)

Unlike its planar counterparts, 2,6-Dibromobiphenyl (2,6-DBBP) presents a unique analytical challenge due to the steric hindrance imposed by the bromine atoms at the ortho positions.[1] This substitution forces the biphenyl rings into a non-planar, twisted configuration (dihedral angle ~90°).

Why this matters for extraction:

-

Solubility: The twisted structure reduces crystal lattice energy compared to planar congeners, slightly increasing solubility in non-polar organic solvents but maintaining a high

(~5.1), necessitating aggressive lipophilic extraction.[1] -

Chromatography: It elutes significantly earlier than non-ortho substituted isomers (e.g., 4,4'-DBBP) on non-polar columns (e.g., DB-5MS) due to reduced interaction with the stationary phase.[1]

-

Mass Spectrometry: The "Ortho Effect" facilitates the loss of a bromine atom upon electron impact, often making the

ion more abundant than the molecular ion

Physico-Chemical Data Table

| Property | Value | Implication for Protocol |

| CAS Number | 59080-32-9 | Reference standard verification.[1][2] |

| Log | ~5.1 | High affinity for organic carbon/lipids; requires non-polar solvents. |

| Water Solubility | < 5 µg/L | Aqueous samples require significant concentration (SPE). |

| Vapor Pressure | Low ( | Stable during evaporative concentration (TurboVap/N2 blowdown).[1] |

| Structure | Non-planar (Twisted) | Elutes early; resistant to planar-specific cleanup (e.g., carbon columns).[1] |

Part 2: Extraction Methodologies

Method A: Solid Matrices (Soil/Sediment)

Technique: Automated Soxhlet Extraction (Based on EPA Method 3540C/3541) Rationale: While Pressurized Liquid Extraction (PLE) is faster, Soxhlet remains the "Gold Standard" for exhaustive extraction of aged residues where PBBs may be sequestered in micropores of soil organic matter (SOM).

Reagents & Materials

-

Solvent System: Acetone:n-Hexane (1:1 v/v).[1]

-

Causality: Acetone acts as a "wetting agent," breaking the hydration shell of soil particles and swelling the organic matter, allowing the Hexane to solubilize the hydrophobic 2,6-DBBP.

-

-

Drying Agent: Diatomaceous Earth (Hydromatrix) or Sodium Sulfate (anhydrous, baked at 400°C).[1]

-

Sulfur Removal: Activated Copper powder.[1]

Step-by-Step Protocol

-

Sample Preparation:

-

Spiking:

-

Add 50 µL of Surrogate Standard (e.g.,

-PCB-105 or PBB-153 if not analyzing for it) directly to the matrix.[1] Allow to equilibrate for 30 mins.

-

-

Extraction:

-

Concentration:

Method B: Aqueous Matrices

Technique: Solid Phase Extraction (SPE) Rationale: Liquid-Liquid Extraction (LLE) is prone to emulsion formation with environmental waters.[1] SPE provides higher recovery and uses less solvent.

Protocol

-

Cartridge Selection: Divinylbenzene-based lipophilic sorbent (e.g., OASIS HLB or C18).[1]

-

Conditioning: 5 mL Dichloromethane (DCM)

5 mL Methanol -

Loading: Pass 1L of water sample (filtered) at <10 mL/min.

-

Elution: Elute with 2 x 5 mL DCM.

-

Drying: Pass eluate through a small pipette column of

to remove residual water.[1]

Part 3: Cleanup & Fractionation (The Critical Control Point)

Because 2,6-DBBP is non-planar, it behaves differently than dioxin-like PBBs.[1] Do not use Carbon columns (like those used for coplanar PCBs), as 2,6-DBBP will likely break through or elute in a different fraction.[1]

Recommended Cleanup: Acidified Silica Gel.[1]

-

Why: 2,6-DBBP is chemically stable against sulfuric acid.[1] This step destroys lipids, pigments, and labile interferences without degrading the analyte.[1]

Workflow Diagram (DOT):

Caption: Integrated workflow for the extraction and cleanup of 2,6-DBBP from environmental matrices.

Part 4: Instrumental Analysis (GC-MS)

Instrument: GC-MS (Single Quadrupole or Triple Quadrupole).[1] Ionization: Electron Impact (EI) at 70 eV.

Chromatographic Conditions

-

Column: 30m x 0.25mm ID x 0.25µm film thickness (5% Phenyl-methylpolysiloxane, e.g., DB-5MS or HP-5MS).[1]

-

Carrier Gas: Helium at 1.0 mL/min (constant flow).[1]

-

Temperature Program:

-

Initial: 100°C (hold 1 min).

-

Ramp 1: 20°C/min to 200°C.

-

Ramp 2: 4°C/min to 300°C (hold 5 min).

-

Note: The slow ramp at the end aids in separating 2,6-DBBP from other co-eluting PBB congeners.[1]

-

Mass Spectrometry Parameters (SIM Mode)

For quantification, use Selected Ion Monitoring (SIM) .[1][6]

| Ion Type | m/z | Explanation |

| Target Ion (Quant) | 232.0 | |

| Qualifier 1 | 312.0 | |

| Qualifier 2 | 314.0 | |

| Qualifier 3 | 152.1 | Biphenyl cation (loss of both Br). |

Analytical Note: In 2,6-disubstituted biphenyls, the steric strain weakens the C-Br bond.[1] You will observe a significantly higher ratio of m/z 232 to m/z 312 compared to a planar isomer like 4,4'-DBBP.[1] Use this ratio as a confirmation of identity.

Part 5: Quality Assurance & Troubleshooting

Self-Validating System[1]

-

Surrogate Recovery: Spike all samples with PBB-153 (if not native) or

-PCB-105 .[1] Acceptable recovery: 70-130%.[1]-

Failure Mode: Low recovery (<50%) usually indicates wet extraction (insufficient drying) or breakthrough on the cleanup column.

-

-

Internal Standard: Add Chrysene-d12 immediately prior to GC injection to correct for injection variability.

Troubleshooting Matrix Effects

References

-

U.S. Environmental Protection Agency. (1996).[1] Method 3540C: Soxhlet Extraction.[1][3][4][5] SW-846 Update III.[1] Link

-

U.S. Environmental Protection Agency. (2007).[1][7][8] Method 1614: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS.[1][7][8][9][10][11] (Applicable to PBBs).[1][7][8][12][13] Link[9]

-

Ballschmiter, K., & Zell, M. (1980).[1] Analysis of polychlorinated biphenyls (PCB) by glass capillary gas chromatography. Fresenius' Zeitschrift für analytische Chemie, 302(1), 20-31.[1] (Establishes numbering and elution principles).

-

Erickson, M. D. (1997).[1] Analytical Chemistry of PCBs.[1][7][8][10][12][13] Lewis Publishers.[1] (Defines the "Ortho Effect" mechanism in mass spectrometry applicable to PBBs).

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2004).[1][8] Toxicological Profile for Polybrominated Biphenyls.[1]Link

Sources

- 1. 2,2'-Dibromobiphenyl CAS#: 13029-09-9 [m.chemicalbook.com]

- 2. 2,6-Dibromobiphenyl | C12H8Br2 | CID 181210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. epa.gov [epa.gov]

- 4. laboratuar.com [laboratuar.com]

- 5. regulations.gov [regulations.gov]

- 6. agilent.com [agilent.com]

- 7. epa.gov [epa.gov]

- 8. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 9. ntrl.ntis.gov [ntrl.ntis.gov]

- 10. NEMI Method Summary - 1614 [nemi.gov]

- 11. isotope.com [isotope.com]

- 12. mdpi.com [mdpi.com]

- 13. Use of the 'ortho effect' for chlorinated biphenyl and brominated biphenyl isomer identification - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of 2,6-Dibromobiphenyl in environmental forensics

Application Note: 2,6-Dibromobiphenyl (PBB 10) in Environmental Forensics and Toxicological Profiling

Abstract

This application note details the physicochemical properties, forensic utility, and analytical protocols for 2,6-Dibromobiphenyl (PBB 10) . Unlike its coplanar counterparts, PBB 10 exhibits significant steric hindrance due to ortho-substitution, resulting in a non-planar conformation. This structural anomaly makes it a critical reference point for validating chromatographic separation efficiency and a distinct forensic marker for differentiating legacy industrial contamination (e.g., FireMaster® mixtures) from metabolic breakdown products. This guide is intended for analytical chemists and toxicologists utilizing HRGC/HRMS platforms.

Part 1: The Physicochemical Basis (The "Ortho Effect")

To apply PBB 10 effectively, one must understand the causality between its structure and its analytical behavior.

Steric Hindrance and Non-Planarity

In the biphenyl structure, the 2 and 6 positions are ortho to the phenyl-phenyl bond. The presence of large bromine atoms at these positions creates significant steric repulsion, preventing the two phenyl rings from rotating into a coplanar alignment.

-

Coplanar Congeners (e.g., PBB 77): Can adopt a flat structure, allowing them to bind the Aryl Hydrocarbon Receptor (AhR) and mimic dioxin toxicity.

-

Non-Coplanar PBB 10: The twist angle exceeds 40°, preventing AhR binding but inducing Phenobarbital-type cytochrome P450 enzymes (CYP2B family).

Chromatographic Implications

In Gas Chromatography (GC), this "twist" reduces the molecule's interaction with the stationary phase compared to planar isomers of the same molecular weight. PBB 10 elutes significantly earlier than 4,4'-dibromobiphenyl (PBB 15). This "Ortho Effect" is the primary validation metric for column performance in forensic analysis.

Figure 1: Steric Hindrance Logic & Elution Behavior

Caption: Logical flow demonstrating how ortho-substitution leads to early chromatographic elution, distinguishing PBB 10 from toxic coplanar congeners.

Part 2: Forensic Applications

Source Identification (Fingerprinting)

PBB 10 is a minor component in historical commercial mixtures like FireMaster BP-6 (predominantly hexabromobiphenyls). However, its detection is crucial for:

-

Degradation Mapping: Environmental debromination (photolytic or microbial) of highly brominated PBBs often strips meta and para bromines preferentially. An accumulation of ortho-substituted congeners like PBB 10 suggests aged, weathered contamination rather than a fresh release.

-

Synthesis Byproducts: High ratios of PBB 10 relative to PBB 15 can indicate specific catalytic pathways used in illicit or unregulated production of brominated flame retardants.

Toxicology & Drug Development

For researchers in drug metabolism:

-

Metabolic Probe: PBB 10 is used to assay the activity of CYP2B enzymes. Unlike dioxin-like compounds that induce CYP1A, PBB 10 serves as a negative control for AhR activation and a positive control for CAR (Constitutive Androstane Receptor) activation pathways.

Part 3: Analytical Protocol (HRGC/HRMS)

Objective: Quantification of PBB 10 in sediment or tissue samples using Isotope Dilution Mass Spectrometry (IDMS).

Reagents & Standards

-

Native Standard: 2,6-Dibromobiphenyl (AccuStandard/Wellington, >99% purity).

-

Labeled Surrogate: ^13^C

12-2,6-Dibromobiphenyl (if available) or ^13^C12-PBB 15 (use with Relative Response Factor correction). -

Extraction Solvents: Toluene/Acetone (1:1 v/v) for Soxhlet; Hexane for cleanup.

Sample Preparation Workflow

| Step | Procedure | Critical Parameter (Why?) |

| 1. Spiking | Add 5 ng of ^13^C-Surrogate to 10g dried sample. | Equilibration: Allows surrogate to bind matrix, correcting for extraction loss. |

| 2. Extraction | Soxhlet extraction (18-24 hours) with Toluene. | Solubility: PBBs are highly lipophilic; toluene ensures complete recovery from organic carbon. |

| 3. Lipid Removal | Acidified Silica Gel column (44% H | Selectivity: Acid destroys lipids but leaves PBBs intact (halogen-carbon bond is stable). |

| 4. Fractionation | Florisil column. Elute PBBs with Hexane. | Separation: Separates PBBs from more polar interferences. |

| 5. Concentration | Nitrogen evaporation (TurboVap) to 20 μL. | Sensitivity: Do not evaporate to dryness to prevent volatilization of di-bromo congeners. |

Instrumental Analysis (GC-MS)

-

Column: Rtx-1614 or DB-5ms (30m x 0.25mm, 0.1μm film). Note: Thin film is required for high-boiling PBBs, but PBB 10 elutes early.

-

Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

-

Temp Program: 100°C (2 min) → 20°C/min → 200°C → 5°C/min → 310°C.

-

MS Mode: EI Source (70eV), SIM Mode.

-

Target Ion (PBB 10): m/z 311.9 (M+), 313.9 (M+2).

-

Qualifier Ratio: 312/314 should be approx 1:2 (due to ^79^Br and ^81^Br abundance).

-

Figure 2: Forensic Extraction & Analysis Workflow

Caption: Step-by-step isotope dilution workflow ensuring high-precision quantification of PBB 10.

Part 4: Quality Control & Validation

To ensure forensic defensibility, the following criteria must be met:

-

Retention Time Window: PBB 10 must elute at least 30 seconds prior to PBB 15 (4,4'-DiBB) on a 5% phenyl column. Failure indicates column degradation (active sites masking steric separation).

-

Ion Ratio: The isotopic ratio of m/z 312 to 314 must be within ±15% of the theoretical value (0.51). Deviation suggests co-eluting interferences (e.g., PBDE fragments).

-

Recovery: Surrogate recovery must be between 50-120%. Lower recovery in tissue samples often indicates insufficient lipid removal time.

References

-

Erickson, M. D., et al. (1980). Mass Spectrometry of Polybrominated Biphenyls. Journal of Chromatographic Science. Link

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2004). Toxicological Profile for Polybrominated Biphenyls. U.S. Department of Health and Human Services. Link

-

AccuStandard. (2023). Reference Standards for PBB Congeners: 2,6-Dibromobiphenyl. Link

-

Robertson, L. W., et al. (1984). Polybrominated biphenyls as aryl hydrocarbon hydroxylase inducers: structure-activity relationships. Toxicology and Applied Pharmacology. Link

-

U.S. EPA. (2010). Method 1614A: Brominated Diphenyl Ethers in Water Soil, Sediment and Tissue by HRGC/HRMS. (Used as the base protocol for PBB extraction). Link

Application Notes and Protocols for Studying Microbial Dehalogenation Using 2,6-Dibromobiphenyl

Introduction: Unraveling Microbial Dehalogenation with a Model Substrate

The microbial detoxification of halogenated organic compounds is a cornerstone of bioremediation research and a critical component in understanding the fate of persistent organic pollutants. Among these, polybrominated biphenyls (PBBs) and polychlorinated biphenyls (PCBs) represent a significant environmental challenge due to their toxicity and resistance to degradation. Microbial reductive dehalogenation, a process where microorganisms utilize halogenated compounds as terminal electron acceptors in their respiration, is a key pathway for the breakdown of these contaminants in anaerobic environments.[1][2] This process is catalyzed by a specific class of enzymes known as reductive dehalogenases.[3][4]

This guide provides a comprehensive overview and detailed protocols for utilizing 2,6-dibromobiphenyl (2,6-DBB) as a model substrate to study and characterize microbial dehalogenation processes. 2,6-DBB is an excellent candidate for such studies due to its defined structure, which allows for the unambiguous tracking of dehalogenation products and the elucidation of microbial dehalogenation specificities. The ortho-substituted bromines on 2,6-DBB present a more recalcitrant target for microbial attack compared to meta- or para-substituted halogens, providing a stringent test for the dehalogenating capabilities of a microbial consortium or isolate.[5]

These application notes are designed for researchers, scientists, and drug development professionals seeking to investigate microbial dehalogenation, screen for novel dehalogenating microorganisms, or assess the bioremediation potential of contaminated sites.

Scientific Rationale: The "Why" Behind the Methodology

The choice of 2,6-dibromobiphenyl as a substrate is deliberate. While many microorganisms readily dehalogenate meta- and para-substituted biphenyls, the removal of ortho-halogens is a more challenging and often rate-limiting step in the complete detoxification of PBBs and PCBs.[5] Therefore, observing the dehalogenation of 2,6-DBB provides strong evidence for the presence of specialized microorganisms with potent dehalogenase enzymes.

The protocols outlined below are designed to create a selective anaerobic environment that enriches for and sustains the growth of organohalide-respiring bacteria.[3] The use of anaerobic microcosms containing sediment provides a naturalistic setting, harboring a diverse microbial community that can be screened for dehalogenation activity.[1][5] The provision of an electron donor is crucial, as it fuels the respiratory process where 2,6-DBB acts as the electron acceptor.

Part 1: Experimental Workflow Overview

The overall experimental workflow is designed to systematically investigate the microbial dehalogenation of 2,6-dibromobiphenyl. The process begins with the establishment of anaerobic microcosms, followed by incubation and regular monitoring of the dehalogenation process through chemical analysis.

Caption: A schematic of the experimental workflow for studying the microbial dehalogenation of 2,6-dibromobiphenyl.

Part 2: Detailed Protocols

Protocol 2.1: Anaerobic Microcosm Setup

This protocol describes the preparation of anaerobic microcosms using sediment as the microbial inoculum source.

Materials:

-

Sediment from a relevant environmental source (e.g., a PCB-contaminated site or an uncontaminated site for comparison)

-

Anaerobic mineral medium (see formulation below)

-

2,6-Dibromobiphenyl (high purity)

-

Electron donor (e.g., sodium lactate, sodium butyrate)

-

Resazurin (as a redox indicator)

-

Serum bottles (e.g., 125 mL)

-

Butyl rubber stoppers and aluminum crimp seals

-

Anaerobic chamber or glove box with an atmosphere of N₂/CO₂ (e.g., 80:20)

-

Sterile syringes and needles

Anaerobic Mineral Medium Formulation:

| Component | Concentration (per liter) | Purpose |

| KH₂PO₄ | 0.27 g | Phosphorus source and buffer |

| Na₂HPO₄ | 0.35 g | Phosphorus source and buffer |

| NH₄Cl | 0.53 g | Nitrogen source |

| KCl | 0.1 g | Essential ions |

| MgCl₂·6H₂O | 0.1 g | Essential ions |

| CaCl₂·2H₂O | 0.04 g | Essential ions |

| Trace Element Solution | 10 mL | Provides essential micronutrients |

| Vitamin Solution | 10 mL | Provides essential growth factors |

| Resazurin (0.1% w/v stock) | 1 mL | Redox indicator (pink when oxidized, colorless when reduced) |

| NaHCO₃ | 2.5 g | Buffer |

| Cysteine-HCl or Na₂S·9H₂O | 0.5 g | Reducing agent to lower the redox potential |

Procedure:

-

Medium Preparation: Prepare the mineral medium, omitting the bicarbonate and reducing agent. Dispense into serum bottles (e.g., 50 mL per 125 mL bottle).

-

Sediment Addition: In an anaerobic chamber, add sediment to each serum bottle (e.g., 10-20% v/v). The exact amount will depend on the experimental design.

-

Spiking with 2,6-DBB: Prepare a stock solution of 2,6-dibromobiphenyl in a suitable solvent (e.g., acetone). Add a small volume of this stock solution to each microcosm to achieve the desired final concentration (e.g., 50-100 µM). Include solvent-only controls.

-

Addition of Electron Donor and Amendments: Add the electron donor from a sterile, anaerobic stock solution to a final concentration of 5-10 mM.

-

Finalizing the Medium: Add the sodium bicarbonate and the reducing agent (cysteine-HCl or sodium sulfide) from sterile, anaerobic stock solutions.

-

Sealing and Incubation: Immediately seal the bottles with butyl rubber stoppers and aluminum crimp seals. Remove from the anaerobic chamber and incubate in the dark at a controlled temperature (e.g., 25-30°C).[5]

Protocol 2.2: Sample Extraction and Analysis

This protocol outlines the procedure for extracting 2,6-DBB and its dehalogenation products for analysis by gas chromatography.

Materials:

-

Hexane or a mixture of hexane and acetone (e.g., 1:1 v/v)

-

Anhydrous sodium sulfate

-

Gas chromatograph (GC) equipped with an electron capture detector (ECD) or a mass spectrometer (MS)

-

Appropriate GC column (e.g., DB-5 or equivalent)

-

Standards for 2,6-dibromobiphenyl, 2-bromobiphenyl, and biphenyl

Procedure:

-

Sampling: At designated time points, sacrifice a microcosm from each experimental condition.

-

Extraction: Transfer the entire content of the microcosm to a centrifuge tube. Add a known volume of extraction solvent (e.g., 10 mL of hexane:acetone 1:1).

-

Shaking: Seal the tube and shake vigorously for at least 1 hour on a mechanical shaker.

-

Phase Separation: Centrifuge the sample to separate the organic and aqueous/sediment phases.

-

Drying: Carefully transfer the organic phase to a clean vial containing anhydrous sodium sulfate to remove any residual water.

-

Concentration (Optional): If necessary, concentrate the extract under a gentle stream of nitrogen.

-

GC Analysis: Inject an aliquot of the extract into the GC-ECD or GC-MS system. The operating conditions of the GC should be optimized for the separation and detection of the target compounds.[5][6]

Data Analysis:

-

Identify the peaks corresponding to 2,6-dibromobiphenyl, 2-bromobiphenyl, and biphenyl by comparing their retention times with those of the analytical standards.

-

Quantify the concentration of each compound using a calibration curve generated from the standards.

-

Calculate the molar amount of each compound to determine the extent of dehalogenation and to perform a mass balance.

Part 3: Expected Results and Interpretation

Successful microbial dehalogenation of 2,6-dibromobiphenyl will be indicated by a decrease in its concentration over time, accompanied by the appearance and subsequent potential decrease of 2-bromobiphenyl, and the formation of the final product, biphenyl. The rate of dehalogenation can vary significantly depending on the microbial community, with initial activity often observed within one to two weeks.[5][7]

Table of Expected Dehalogenation Products and Typical Timelines:

| Analyte | Expected Trend Over Time | Typical Onset of Detection |

| 2,6-Dibromobiphenyl | Decreasing concentration | N/A (present from T=0) |

| 2-Bromobiphenyl | Initially increases, may then decrease as it is further dehalogenated | 1-4 weeks |

| Biphenyl | Increasing concentration as the final dehalogenation product | 2-8 weeks |

Interpretation of Results:

-

Complete Dehalogenation: The stoichiometric conversion of 2,6-dibromobiphenyl to biphenyl indicates the presence of a microbial community capable of complete ortho-dehalogenation.

-

Partial Dehalogenation: The accumulation of 2-bromobiphenyl suggests that the microbial community can perform the initial dehalogenation step but may be less efficient at dehalogenating the mono-brominated product.

-

No Dehalogenation: The absence of any change in the concentration of 2,6-dibromobiphenyl in the presence of an active microbial community (as indicated by gas production or other metabolic indicators) suggests that the microorganisms present are not capable of ortho-dehalogenation of this substrate.

Caption: The reductive dehalogenation pathway of 2,6-dibromobiphenyl to biphenyl.

Part 4: The Enzymology of Reductive Dehalogenation

The key enzymes responsible for the reductive dehalogenation of aryl halides are reductive dehalogenases.[3][4] These are typically membrane-associated enzymes that play a crucial role in the energy metabolism of organohalide-respiring bacteria.[8]

Key Features of Reductive Dehalogenases:

-

Cofactors: They often contain a corrinoid (vitamin B12-like) cofactor at the active site, which is directly involved in the cleavage of the carbon-halogen bond.[3][9]

-

Electron Transfer: Electrons from the oxidation of an electron donor (e.g., H₂ or organic acids) are transferred to the reductive dehalogenase via a series of electron carriers, including iron-sulfur clusters.[3][9]

-

Mechanism: The reduced cobalt center (Co(I)) of the corrinoid cofactor acts as a powerful nucleophile, attacking the halogen substituent on the aromatic ring and leading to the cleavage of the C-Br bond.[3]

Caption: A simplified model of the electron flow and catalytic cycle in microbial reductive dehalogenation.

Conclusion and Future Directions

The use of 2,6-dibromobiphenyl as a model substrate provides a robust and informative system for studying microbial dehalogenation. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the fascinating world of organohalide-respiring bacteria. Future research in this area could focus on the isolation and characterization of novel ortho-dehalogenating microorganisms, the heterologous expression and biochemical characterization of their reductive dehalogenases, and the application of this knowledge to develop more effective bioremediation strategies for PBB- and PCB-contaminated environments.

References

-

Rhee, S. K., et al. (1993). Complete reductive dehalogenation of brominated biphenyls by anaerobic microorganisms in sediment. Applied and Environmental Microbiology, 59(10), 3381-3386. [Link]

-

National Center for Biotechnology Information. (n.d.). Complete reductive dehalogenation of brominated biphenyls by anaerobic microorganisms in sediment. PubMed. Retrieved from [Link]

-

Wiegel, J., & Wu, Q. (2000). Microbial reductive dehalogenation of polychlorinated biphenyls. FEMS Microbiology Ecology, 32(1), 1-15. [Link]

-

Jugder, B. E., et al. (2016). Organohalide Respiring Bacteria and Reductive Dehalogenases: Key Tools in Organohalide Bioremediation. Frontiers in Microbiology, 7, 249. [Link]

-

Al-Hawash, A. B., et al. (2022). Degradation of 2,6-dicholorophenol by Trichoderma longibraciatum Isolated from an industrial Soil Sample in Dammam, Saudi Arabia. BioMed Research International, 2022, 9293457. [Link]

-

Kim, J., & Rhee, S. K. (2012). PCB dechlorination enhancement in Anacostia River sediment microcosms. Journal of Hazardous Materials, 213-214, 336-342. [Link]

-

Goodsell, D. S. (2018). Molecule of the Month: Dehalogenases. PDB-101. [Link]

-

Mohn, W. W., & Tiedje, J. M. (1992). Microbial reductive dehalogenation. Microbiological Reviews, 56(3), 482-507. [Link]

-

Weidlich, T., et al. (2013). Debromination of 2,4,6-tribromophenol coupled with biodegradation. Central European Journal of Chemistry, 11(6), 979-987. [Link]

-

Shih, Y. H., et al. (2011). Dehalogenation of Polybrominated Diphenyl Ethers and Polychlorinated Biphenyl by Bimetallic, Impregnated, and Nanoscale Zerovalent Iron. Environmental Science & Technology, 45(1), 234-240. [Link]

-

Olaniran, A. O., et al. (2020). Dehalogenases: From Improved Performance to Potential Microbial Dehalogenation Applications. International Journal of Molecular Sciences, 21(15), 5543. [Link]

-

Morris, P. J. (1992). Reductive dehalogenation of polybrominated and polychlorinated biphenyls by anaerobic microorganisms from sediment. Michigan State University. [Link]

-

Olaniran, A. O., et al. (2020). Dehalogenases: From Improved Performance to Potential Microbial Dehalogenation Applications. International Journal of Molecular Sciences, 21(15), 5543. [Link]

-

Wikipedia. (n.d.). Reductive dehalogenase. Retrieved from [Link]

-

Payne, R. B., et al. (2019). Kinetics of PCB Microbial Dechlorination Explained by Freely Dissolved Concentration in Sediment Microcosms. Environmental Science & Technology, 53(15), 8888-8897. [Link]

-

Request PDF. (n.d.). Biodegradation of 2,6-dibromo-4-nitrophenol by Cupriavidus sp. strain CNP-8: Kinetics, pathway, genetic and biochemical characterization. Retrieved from [Link]

-

Wang, S., et al. (2020). Dehalogenation of Polybrominated Diphenyl Ethers and Polychlorinated Biphenyls Catalyzed by a Reductive Dehalogenase in Dehalococcoides mccartyi Strain MB. Environmental Science & Technology, 54(15), 9496-9504. [Link]

-

Jugder, B. E., et al. (2015). Reductive Dehalogenases Come of Age in Biological Destruction of Organohalides. Trends in Biotechnology, 33(10), 595-604. [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Microbial reductive dehalogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Organohalide Respiring Bacteria and Reductive Dehalogenases: Key Tools in Organohalide Bioremediation [frontiersin.org]

- 4. Reductive Dehalogenases Come of Age in Biological Destruction of Organohalides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Complete reductive dehalogenation of brominated biphenyls by anaerobic microorganisms in sediment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dehalogenation of Polybrominated Diphenyl Ethers and Polychlorinated Biphenyl by Bimetallic, Impregnated, and Nanoscale Zerovalent Iron - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Complete Reductive Dehalogenation of Brominated Biphenyls by Anaerobic Microorganisms in Sediment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reductive dehalogenases - Wikipedia [en.wikipedia.org]

- 9. PDB-101: Molecule of the Month: Dehalogenases [pdb101.rcsb.org]

Troubleshooting & Optimization

Reducing background interference in PBB analysis

A Guide to Reducing Background Interference in Protein-Binding and Bioactivity Assays

Welcome to the technical support center for Protein-Binding and Bioactivity (PBB) analysis. High background signal is a pervasive issue that can obscure true results, reduce assay sensitivity, and lead to false positives. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve sources of interference in their PBB assays. Here, we combine foundational principles with field-proven troubleshooting strategies to enhance the accuracy and reliability of your data.[1][2]

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during PBB experiments.

Section 1: Diagnosing the Source of High Background

Q1: My assay has high background noise across the entire plate. Where do I start troubleshooting?

High background that is uniform and widespread often points to a systemic issue with a reagent or the general assay conditions rather than the specific samples.

-

Primary Suspects :

-

Sub-optimal Blocking : The blocking buffer may be ineffective, leaving sites on the microplate or beads open for non-specific binding of antibodies or other detection reagents.[3][4]

-

Detection Reagent Concentration : The concentration of your secondary antibody or other signal-generating enzyme conjugate may be too high, leading to non-specific binding and elevated signal.[5][6]

-

Insufficient Washing : Inadequate washing between steps fails to remove unbound reagents, which then contribute to the background signal.[3]

-

Substrate Instability : If using an enzymatic detection system (like HRP or AP), the substrate may be degrading prematurely, causing a signal to develop in all wells.

-

-

Diagnostic Workflow :

-

Run Controls : The first step is to run a set of diagnostic controls. Include a "buffer only" control, a "no primary antibody" control, and a "no detection reagent" control.

-

Interpret Results :

-

Q2: I only see high background in my sample wells, not in my standards. What does this indicate?

This pattern strongly suggests an issue related to the sample itself, commonly referred to as a "matrix effect."[8][9] The matrix consists of all components in the sample other than the analyte of interest (e.g., proteins, lipids, salts in plasma or serum).[8][9] These components can interfere with the assay chemistry.

-

Common Causes of Matrix Effects :

-

Endogenous Interfering Molecules : Components in the sample matrix may cross-react with assay antibodies or directly interfere with the detection system. This can include heterophile antibodies in patient samples, which can cross-link capture and detection antibodies, causing a false-positive signal.[10]

-

Physical Properties : High viscosity, extreme pH, or high salt concentrations in the sample can alter binding kinetics and lead to inconsistent results.[8]

-

Non-specific Binding : Proteins or lipids within the matrix can non-specifically bind to the assay surface, trapping detection reagents.

-

-

How to Confirm : The standard method to confirm a matrix effect is a Spike and Recovery experiment. See Protocol 2 for a detailed methodology. An acceptable recovery range is typically 80-120%; values outside this range indicate significant matrix interference.[8]

Section 2: Troubleshooting Non-Specific Binding (NSB)

Q3: What is non-specific binding (NSB) and how does it cause high background?

Non-specific binding refers to the adsorption of assay components (analytes, antibodies, etc.) to surfaces other than their intended target. This can be due to hydrophobic interactions or electrostatic charges.[11][12] For instance, a detection antibody might stick to the plastic of a microplate well instead of binding only to its target. This misplaced antibody will still generate a signal, creating background noise that is not related to the analyte concentration.

Conceptual Diagram: Specific vs. Non-Specific Binding

Caption: Specific vs. Non-Specific interactions in a PBB assay.

Q4: How can I optimize my buffer to reduce NSB?

Buffer composition is critical for controlling NSB.[13][14] The goal is to create an environment that discourages unwanted interactions without disrupting the specific binding you want to measure.

-

Key Buffer Components to Optimize :

-

pH : Adjusting the pH can alter the surface charges on both your protein of interest and interfering proteins, which can help minimize electrostatic interactions.[11][15]

-

Salt Concentration : Increasing the ionic strength of the buffer (e.g., by adding NaCl) can shield electrostatic charges, thereby reducing charge-based NSB.[11]

-

Detergents : Low concentrations of non-ionic detergents (e.g., Tween-20, Triton X-100) are essential for disrupting non-specific hydrophobic interactions.[11][16]

-

Blocking Agents : Proteins like Bovine Serum Albumin (BSA) or casein are added to buffers to coat surfaces and physically block sites where NSB might occur.[4][11]

-

See Protocol 1 for a systematic approach to optimizing your assay buffer.

Section 3: Mitigating Matrix Effects

Q5: My spike and recovery experiment failed. How can I treat my complex samples (e.g., plasma, serum, cell lysate) to reduce interference?

When dealing with complex biological matrices, sample preparation is key.[2] The goal is to remove interfering substances while retaining your analyte.

-

Strategies to Mitigate Matrix Effects :

-

Sample Dilution : This is the simplest approach. Diluting the sample reduces the concentration of interfering components.[8][17] You must find a dilution factor that minimizes interference while keeping your analyte concentration within the assay's detection range.

-

Matrix Matching : Prepare your calibration standards in the same matrix as your samples (e.g., use analyte-depleted serum to create standards for a serum-based assay).[8] This ensures that both standards and samples are affected by the matrix in the same way, improving accuracy.

-

Sample Cleanup : For severe interference, more advanced sample preparation may be necessary.

-

Protein Precipitation (PPT) : Methods using organic solvents (e.g., acetonitrile) or acids can remove the bulk of proteins from the sample.[18]

-

Solid-Phase Extraction (SPE) : SPE provides a more selective cleanup by using a sorbent to bind either the analyte (which is later eluted) or the interferences (which are washed away).[18][19]

-

Nucleic Acid Removal : In assays involving proteins that naturally bind DNA or RNA, contaminating nucleic acids can mediate false-positive interactions. Treating lysates with a nuclease can eliminate this issue.[20]

-

-

Troubleshooting Workflows & Protocols

Troubleshooting Decision Tree

This workflow provides a logical path from identifying high background to implementing a solution.

Caption: A decision tree for troubleshooting high background.

Protocol 1: Systematic Buffer Optimization

This protocol helps identify the optimal buffer conditions to maximize your signal-to-noise ratio.

Objective: To test the effect of pH, salt, and detergent on assay background and specific signal.

Methodology:

-

Prepare Base Buffer : Start with your current assay buffer or a standard buffer like PBS or Tris-Buffered Saline (TBS).

-

Create a Test Matrix : Prepare variations of the base buffer. It is best to change only one variable at a time.

-

Run Test Plates : For each buffer condition, set up the following wells on your assay plate:

-

Maximum Signal Wells : Include your positive control/high standard.

-

Background Wells : Include your negative control (zero analyte).

-

NSB Control Wells : Include a "no primary antibody" control.

-

-

Execute Assay : Run the PBB assay according to your standard procedure, using the different test buffers for all dilution and wash steps.

-

Analyze Data : Calculate the signal-to-noise (S/N) ratio for each condition:

-

S/N = (Mean Signal of Max Signal Wells) / (Mean Signal of Background Wells)

-

| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |

| Buffer pH | 7.4 | 7.8 | 7.4 | 7.4 |

| NaCl (mM) | 150 | 150 | 300 | 150 |

| Tween-20 (%) | 0.05 | 0.05 | 0.05 | 0.1 |

| Max Signal | 2.1 O.D. | 2.0 O.D. | 1.8 O.D. | 1.9 O.D. |

| Background | 0.8 O.D. | 0.5 O.D. | 0.2 O.D. | 0.3 O.D. |

| S/N Ratio | 2.6 | 4.0 | 9.0 | 6.3 |

| Table 1: Example data from a buffer optimization experiment. The condition with pH 7.4, 300 mM NaCl, and 0.05% Tween-20 yielded the best signal-to-noise ratio. |

Protocol 2: Spike and Recovery Experiment to Detect Matrix Effects

This protocol determines if components in your sample matrix are interfering with analyte detection.[8]

Objective: To quantify the effect of the sample matrix on the assay's accuracy.

Methodology:

-

Prepare Samples :

-

Sample A : Your neat (un-spiked) biological sample.

-

Sample B : The same biological sample, "spiked" with a known concentration of your analyte standard. The spiked amount should be in the middle of your standard curve's range. To avoid significantly altering the matrix, the volume of the spike should be small (e.g., <5% of the total sample volume).[8]

-

Sample C : A control sample where the same amount of analyte standard is spiked into the standard assay diluent.

-

-

Run Assay : Analyze all three samples in your PBB assay and determine the concentration of the analyte in each.

-

Calculate Percent Recovery : Use the following formula to determine the recovery of the spiked analyte in the sample matrix.[8]

Percent Recovery = ([Concentration in B] - [Concentration in A]) / [Concentration in C] * 100

-

Interpret Results :

-

80-120% Recovery : Generally considered acceptable. The matrix effect is minimal.[8]

-

<80% Recovery : Indicates signal suppression. The matrix is causing an underestimation of the analyte.

-

>120% Recovery : Indicates signal enhancement. The matrix is causing an overestimation of the analyte.

If recovery is outside the acceptable range, matrix mitigation strategies (e.g., sample dilution) are required.[8]

-

References

- Ismail, A. A. (2009). Interferences in Immunoassay. In V. Kumar & M. F. T. (Eds.), The Immunoassay Handbook. Kricka L.J. (Ed).

-

Lansky, D. (n.d.). A Practical Approach to Biological Assay Validation. EDRA Services. Retrieved from [Link]

-

Bio-Connect. (2024). Managing Matrix Interference in Immunoassays: Tips and Solutions. Retrieved from [Link]

-

Manning, M. C., et al. (2017). Role of Buffers in Protein Formulations. Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Shoichet, B. K., et al. (2017). Assay Interference by Aggregation. Assay Guidance Manual. Retrieved from [Link]

-

Nicoya Lifesciences. (2020). 4 Ways to Reduce Non-Specific Binding in SPR Experiments. Retrieved from [Link]

-

Self, C. H., et al. (1984). Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays. Journal of Immunological Methods. Retrieved from [Link]

-

Schuck, P. (2007). Protein-protein interaction assays: eliminating false positive interactions. Methods in Molecular Biology. Retrieved from [Link]

- Wang, S., & Cyronak, M. (2020). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.

- Chen, I., et al. (2019). Effects of Buffer Composition on Protein Purification with a Hydrophobic Anion Exchange Resin, Nuvia aPrime 4A. Bio-Rad.

- Pepin, X. J. H., et al. (2019). PBBM Best Practices to Drive Drug Product Quality. European Journal of Pharmaceutics and Biopharmaceutics.

-

Element Lab Solutions. (n.d.). Reducing non-specific protein binding in HPLC. Retrieved from [Link]

- Little, T. A. (2014).

-

Batavia Biosciences. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples? Retrieved from [Link]

-

Sino Biological. (n.d.). How to solve the high background staining? Retrieved from [Link]

-

Boster Biological Technology. (n.d.). IHC Troubleshooting Guide | Common Issues & Fixes. Retrieved from [Link]

-

Danaher Life Sciences. (n.d.). Best Practices for Sample Preparation & Assay Development. Retrieved from [Link]

- Giuliano, K. A., et al. (2025). Interference and Artifacts in High-content Screening. Assay Guidance Manual.

- Parker, C. G., et al. (2022). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. MDPI.

- Govaerts, B., et al. (2023).

- Bar-Or, D., et al. (2018). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules.

-

MBL Life Science. (n.d.). How to reduce non-specific reactions. Retrieved from [Link]

- Janc, T., et al. (2021). Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model. The Journal of Physical Chemistry B.

- Colles, S. M., & Rauk, A. (2005).

- Park, S. (2018). How can I reduce non-specific binding in lateral flow assay?

-

Surmodics IVD. (n.d.). What Causes High Background in ELISA Tests? Retrieved from [Link]

- BioPhorum. (n.d.). Industry recommendations for phase appropriate approach for assay validation in Cell and Gene Therapies (CGTs). Eurofins.

- Romanova, E. V., et al. (2019). Matrix Effect and Methods for Its Elimination in Bioanalytical Methods Using Chromatography-Mass Spectrometry. Journal of Analytical Chemistry.

- Seshadri, R., & Cashion, P. J. (1990). Interference in protein assays of biological specimens by vanadyl compounds. Analytical Biochemistry.

- Padmanabhan, R., & Bernasconi, P. (2015). Interference with Fluorescence and Absorbance. Assay Guidance Manual.

- Singh, Y. (2017). How can I reduce background activity in split ubiquitin approach?

- Yasgar, A., et al. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. Assay Guidance Manual.

Sources

- 1. edraservices.nl [edraservices.nl]

- 2. lifesciences.danaher.com [lifesciences.danaher.com]

- 3. How to deal with high background in ELISA | Abcam [abcam.com]

- 4. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. IHCに関するトラブルシューティングガイド | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. bosterbio.com [bosterbio.com]

- 7. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]

- 8. Managing Matrix Interference in Immunoassays: Tips and Solutions - Bio-Connect [bio-connect.nl]

- 9. bataviabiosciences.com [bataviabiosciences.com]

- 10. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nicoyalife.com [nicoyalife.com]

- 12. elementlabsolutions.com [elementlabsolutions.com]

- 13. Role of Buffers in Protein Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. bio-rad.com [bio-rad.com]

- 16. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. researchgate.net [researchgate.net]

- 20. Protein-protein interaction assays: eliminating false positive interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Best Practices for 2,6-Dibromobiphenyl Standards

This guide, developed by a Senior Application Scientist, provides a comprehensive resource for researchers, scientists, and drug development professionals on the proper handling, storage, and use of 2,6-Dibromobiphenyl analytical standards. Adherence to these best practices is critical for ensuring experimental accuracy, laboratory safety, and the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is 2,6-Dibromobiphenyl and why are its handling procedures so important?

A1: 2,6-Dibromobiphenyl is a polybrominated biphenyl (PBB), a class of synthetic organobromine compounds.[1] PBBs are recognized as persistent organic pollutants due to their resistance to environmental degradation and their tendency to bioaccumulate in living organisms.[1] Due to their toxicological profile, including potential carcinogenicity and endocrine-disrupting effects, strict handling procedures are necessary to minimize exposure and prevent environmental contamination.[1][2]

Q2: What are the primary hazards associated with 2,6-Dibromobiphenyl?

A2: According to safety data sheets, 2,6-Dibromobiphenyl is harmful if swallowed and may cause irritation to the skin, eyes, and respiratory system.[3][4] It is also suspected of causing cancer and is toxic to aquatic life with long-lasting effects.[4] Therefore, appropriate personal protective equipment (PPE) and engineering controls are mandatory.

Q3: What is the recommended solvent for preparing 2,6-Dibromobiphenyl standard solutions?